7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The compound serves as a significant building block in organic synthesis, particularly in medicinal chemistry and materials science. It features a tert-butoxycarbonyl (Boc) protecting group, commonly used to shield amine functionalities during chemical transformations, enhancing the compound's versatility in synthetic applications.
This compound is classified under spirocyclic compounds and belongs to the broader category of carboxylic acids due to the presence of a carboxylic acid functional group. The International Union of Pure and Applied Chemistry (IUPAC) name identifies it as 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1160246-94-5. It is often utilized in various scientific research fields, including organic synthesis, pharmacology, and materials science.
The synthesis of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid typically involves several key steps:
These synthetic routes may require specific reagents such as strong acids or bases and controlled conditions to optimize yield and purity.
The molecular formula for 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is , with a molecular weight of approximately .
The structural representation can be described using its InChI key: XWLXLEQWTDDMRL-UHFFFAOYSA-N, providing insight into its connectivity and stereochemistry.
7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate for oxidation processes, while lithium aluminum hydride may be employed for reductions.
The mechanism of action for 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid largely depends on its application in medicinal chemistry:
The pathways involved typically include signal transduction mechanisms that lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
The compound should be stored under controlled conditions (2–8 °C) to maintain stability and purity.
7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid has several applications:
The synthesis of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (molecular formula: C₁₄H₂₃NO₅, MW: 285.34) relies on innovative catalysis to overcome inherent steric challenges at the quaternary spiro center. A CeCl₃-mediated Grignard addition serves as the cornerstone reaction, where N-Boc-3-piperidone undergoes nucleophilic attack by homoallyl magnesium bromide. This cerium-assisted approach dramatically improves yield (from ≈25% to >70%) by suppressing competing reduction pathways that form undesired N-Boc-3-piperidinol byproducts [4]. The reaction proceeds under mild conditions (0–25°C) in anhydrous tetrahydrofuran, with cerium acting as a Lewis acid modulator to enhance the nucleophile's selectivity [4].
Subsequent epoxidation employs meta-chloroperbenzoic acid (mCPBA) as the oxidant, triggering a spontaneous 5-exo-tet ring closure via Baldwin-favored epoxide opening. This cascade constructs the tetrahydrofuran ring of the spiro[4.5]decane system without detectable epoxide intermediates or competing 6-endo-tet products [4]. Final oxidation of the primary alcohol utilizes Jones reagent (chromium trioxide in aqueous sulfuric acid) or TEMPO/PhI(OAc)₂ to deliver the carboxylic acid functionality. Crucially, solvent optimization shows dichloromethane maximizes Boc stability during late-stage oxidations, while polar aprotic solvents like DMF accelerate undesired decarboxylation [3] [5].
Table 1: Catalytic Performance in Spiro[4.5]decane Core Synthesis
Catalyst System | Reaction Temperature | Yield (%) | Byproduct Formation |
---|---|---|---|
CeCl₃ + HomoallylMgBr | 0°C → 25°C | >70% | <5% (N-Boc-3-piperidinol) |
HomoallylMgBr (uncatalyzed) | 0°C → 25°C | ≈25% | ~40% (N-Boc-3-piperidinol) |
mCPBA (epoxidation/cyclization) | 25°C | 85-90% | Undetectable epoxide |
The Boc group (tert-butoxycarbonyl) serves dual strategic roles in the synthesis of 1-oxa-7-azaspiro[4.5]decane derivatives: it provides temporary protection of the secondary amine during ring construction and confers enhanced solubility for purification intermediates. Installation occurs early via reaction of the azaspiro[4.5]decane amine with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane at 0–25°C. This forms a carbamate linkage that sterically shields the nitrogen while maintaining the nucleophilicity of adjacent carbons for spirocyclization [3] [5].
The Boc group's steric bulk (derived from its tert-butyl moiety) critically prevents lactamization or N-alkylation side reactions during the acid-catalyzed THF ring closure. Furthermore, its moderate lipophilicity (logP contribution ≈1.8) improves chromatographic separation of intermediates on silica gel compared to more polar groups like Cbz or Fmoc [3]. Deprotection is achieved under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in DCM), generating the free amine without cleaving the spirocyclic backbone or the carboxylic acid moiety. This orthogonality enables sequential functionalization—Boc removal followed by amide coupling at C3—crucial for generating diverse libraries [3].
Table 2: Comparative Performance of Amine-Protecting Groups
Protecting Group | Deprotection Condition | Solubility in Organic Solvents | Steric Hindrance |
---|---|---|---|
Boc (tert-butoxycarbonyl) | TFA/DCM (mild acid) | High | Moderate |
Cbz (benzyloxycarbonyl) | H₂/Pd-C (hydrogenolysis) | Moderate | Low |
Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine (base) | Low | High |
Stereoselective construction of the spiro[4.5]decane system presents unique challenges due to the quaternary stereocenter at the spiro junction. The THF ring closure generates two diastereomeric alcohols (C3-OH configuration) in approximately 1:1 ratios, which can be separated via chiral stationary phase chromatography (e.g., Chiralpak IC®) or through diastereomeric ester derivatives using p-methoxybenzoyl chloride [4] [6]. Advanced NMR techniques, particularly 3D HSQC-NOESY at 800 MHz, enable unambiguous stereochemical assignment by measuring key through-space interactions. For the syn-diastereomer (e.g., (3S,5S)-3-hydroxy derivative), strong NOEs are observed between H9 (methine proton) and H4 protons (distance <3.3 Å), while the anti-diastereomer shows NOEs between H9 and H2 protons [4] [6].
Chiral auxiliaries offer an alternative strategy for enantioselective synthesis. Employing (R)-1-phenylethylamine as a temporary directing group on the piperidine nitrogen before cyclization achieves diastereomeric ratios up to 4:1. Following THF ring formation, the auxiliary is removed via hydrogenolysis without epimerization [4]. For asymmetric catalysis, Ti-TADDOL complexes catalyze the key Grignard addition with 80–85% ee, though yields remain moderate (45–50%) due to competing ketone reduction [6]. Unsaturated variants (e.g., 3,4-dihydrofuran derivatives) provide planar "stereochemical compromise" scaffolds that avoid diastereomer separation entirely while maintaining vectorial diversity [4].
Table 3: Enantioselectivity Methods for Spiro[4.5]decane Synthesis
Stereocontrol Method | Diastereomeric/Enantiomeric Ratio | Key Advantage | Limitation |
---|---|---|---|
Chromatographic separation (diastereomers) | 1:1 → 99:1 after separation | Applicable to late-stage intermediates | Low throughput, high solvent consumption |
Chiral auxiliary ((R)-1-phenylethylamine) | up to 4:1 dr | Predictable stereodifferentiation | Requires auxiliary installation/removal |
Ti-TADDOL asymmetric catalysis | 80-85% ee | Single-step enantiocontrol | Moderate yield (45-50%) |
Solution-phase synthesis dominates current routes to 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, primarily due to the multistep transformations requiring harsh oxidation conditions incompatible with common resins. Key advantages include high reaction temperatures (up to 80°C during epoxide rearrangements) and the use of strong oxidants (e.g., CrO₃) for carboxylic acid formation—conditions that degrade polystyrene or PEG-based supports [6] [7]. Purification leverages recrystallization from ethanol/water mixtures or flash chromatography on silica gel, yielding analytically pure material (>97%) suitable for derivatization [2] [5].
Emerging solid-phase approaches employ Wang resin-linked malonates as carboxylic acid precursors. After immobilization, the spirocycle is built via N-Boc-piperidone condensation, followed by on-resin cyclization using silver(I)-promoted epoxide opening. This strategy facilitates rapid library generation by enabling "split-and-pool" diversification at C3 after cleavage (yielding the carboxylic acid) or at N7 following Boc deprotection [7]. However, resin loading is modest (0.4–0.7 mmol/g), and overall yields are 15–20% lower than solution-phase due to incomplete heterocyclization and cleavage inefficiencies [7]. Hybrid approaches show promise—building the spiro core in solution followed by solid-phase peptide coupling to generate amide derivatives for screening [6].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Trade-offs
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Typical Yield | 40-60% overall | 25-40% overall |
Purification Method | Recrystallization/column chromatography | Filtration/washing |
Temperature Range | -78°C to 80°C | 0°C to 40°C |
Scalability | Multi-gram scale demonstrated | Milligram scale (library production) |
Functional Group Tolerance | Broad (tolerates strong oxidants) | Limited (avoids harsh oxidants) |
Enzyme-mediated transformations address the enantioselectivity gap in spiro[4.5]decane synthesis by leveraging chiral recognition at the prochiral centers. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-hydroxymethyl precursors through enantioselective acetylation in vinyl acetate. The (S)-alcohol reacts faster (E-value >200), yielding the acetate while leaving the (R)-enantiomer unreacted (ee >99% after 50% conversion) [4]. Subsequent TEMPO oxidation converts the resolved alcohol to the enantiopure carboxylic acid without racemization [4].
For reductive amination, phenylalanine dehydrogenase (PDH) generates chiral amines at C7 position after Boc deprotection. Using ammonium formate as the amine donor and NAD⁺ cofactor recycling, this approach achieves up to 92% ee for the (R)-configured amine [9]. Computational studies reveal the enzyme’s large hydrophobic pocket accommodates the spiro[4.5]decane scaffold, positioning the ketone for Si-face hydride attack [9]. Whole-cell biocatalysts (e.g., engineered E. coli expressing Rhodococcus transaminases) are being explored for asymmetric synthesis of unsaturated analogs, though space-time yields remain below 0.5 g/L/day [9].
Table 5: Biocatalytic Methods for Enantioselective Derivative Synthesis
Enzyme Class | Reaction Type | Enantioselectivity (ee) | Product Application |
---|---|---|---|
Lipase B (CAL-B) | Kinetic resolution of 3-alcohol | >99% (R)-alcohol | Chiral 3-carboxylic acid precursor |
Phenylalanine dehydrogenase | Reductive amination | 92% (R)-amine | N7-derivatized analogs |
Transaminase (Rhodococcus sp.) | Ketone to amine conversion | 85-88% (S)-amine | Chiral N-H azaspiro intermediates |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: